molecular formula C7H16ClNO2 B3417822 3-[Isopropyl(methyl)amino]propanoic acid hydrochloride CAS No. 1158376-51-2

3-[Isopropyl(methyl)amino]propanoic acid hydrochloride

Cat. No.: B3417822
CAS No.: 1158376-51-2
M. Wt: 181.66 g/mol
InChI Key: AEDYZIQCHIIHKF-UHFFFAOYSA-N
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Description

3-[Isopropyl(methyl)amino]propanoic acid hydrochloride (CAS: 1158376-51-2) is a synthetic organic compound characterized by a propanoic acid backbone substituted at the third carbon with an N-isopropyl-N-methylamino group. Its molecular formula is C₇H₁₆ClNO₂, with a molecular weight of approximately 181.45 g/mol. This compound is primarily utilized as a pharmaceutical intermediate, though specific therapeutic applications remain under investigation .

Properties

IUPAC Name

3-[methyl(propan-2-yl)amino]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-6(2)8(3)5-4-7(9)10;/h6H,4-5H2,1-3H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDYZIQCHIIHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Isopropyl(methyl)amino]propanoic acid hydrochloride typically involves the reaction of isopropylamine with methyl acrylate, followed by hydrolysis and subsequent reaction with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes precise control of temperature, pressure, and the use of industrial-grade reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

3-[Isopropyl(methyl)amino]propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or alkoxides .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[Isopropyl(methyl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects . The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
3-[Isopropyl(methyl)amino]propanoic acid HCl 1158376-51-2 C₇H₁₆ClNO₂ ~181.45 N-isopropyl-N-methyl group on propanoic acid Pharmaceutical intermediate
3-[Methyl(pentyl)amino]propanoic acid HCl 625120-81-2 C₉H₂₀ClNO₂ 209.71 N-methyl-N-pentyl group; longer alkyl chain Impurity in bone disease agents (e.g., Ibandronate)
3-[(2-Methoxyethyl)(methyl)amino]propanoic acid HCl - C₇H₁₅ClNO₃ 197.66 Methoxyethyl substituent; ether linkage Potential solubility modifier; labeled irritant
Isopropyl (S)-2-Amino-3-(methylamino)propanoate HCl - C₇H₁₇ClN₂O₂ 196.67 Esterified carboxylate; chiral centers Chiral synthesis research
3-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)propanoic acid - Complex - Phenyl and hydroxypropoxy groups Impurity in Esmolol synthesis
3-Amino-2-methylpropanoic acid HCl - C₄H₁₀ClNO₂ ~139.45 Simple β-amino acid derivative Biochemical building block

Key Comparative Insights

Alkyl Chain Effects: The N-isopropyl group in the target compound provides moderate lipophilicity, which may enhance membrane permeability compared to the N-pentyl analog (higher lipophilicity) or the methoxyethyl variant (polar ether group) .

Functional Group Impact: The ester derivative () replaces the carboxylic acid with an isopropyl ester, altering metabolic pathways (e.g., hydrolysis in vivo) and stability .

Amino Acid Derivatives: Simpler derivatives like 3-amino-2-methylpropanoic acid HCl lack branched alkyl groups, reducing steric hindrance and making them suitable for peptide synthesis or enzyme studies .

Pharmacological and Industrial Relevance

  • Pharmaceutical Impurities : The methyl-pentyl analog is identified as a reference impurity in bone disease therapeutics, highlighting the importance of structural analogs in quality control .
  • Chiral Chemistry : The esterified variant () underscores the role of stereochemistry in drug design, as chirality can influence efficacy and toxicity .
  • Toxicity Profiles : The methoxyethyl analog’s irritant classification () emphasizes the need for substituent optimization to reduce adverse effects .

Biological Activity

3-[Isopropyl(methyl)amino]propanoic acid hydrochloride, a compound with the molecular formula C7_7H15_{15}NO2_2.HCl and a molecular weight of 181.66 g/mol, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound primarily involves its interaction with various biological targets, particularly in the central nervous system. The compound is believed to act as an inhibitor of gamma-aminobutyric acid (GABA) transporters, which play a crucial role in regulating neurotransmitter levels in the brain.

Target Interaction

  • GABA Transporters : The compound exhibits inhibitory properties on GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. This inhibition can lead to increased GABAergic signaling, potentially resulting in anxiolytic and anticonvulsant effects .
  • Cellular Signaling Pathways : The compound may also influence various signaling pathways by modulating enzyme activities and protein interactions, impacting cellular responses to stress and metabolic changes.

Pharmacological Effects

Research indicates that this compound has several pharmacological effects:

  • Antinociceptive Properties : In animal models, this compound has demonstrated significant antinociceptive activity, particularly in neuropathic pain models induced by chemotherapy agents such as oxaliplatin and paclitaxel .
  • Neuroprotective Effects : By enhancing GABAergic transmission, the compound may provide neuroprotective benefits against excitotoxicity associated with various neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Neuropathic Pain : A study assessed the efficacy of the compound in rodent models of neuropathic pain. Results indicated that treatment with this compound led to a significant reduction in pain sensitivity without inducing motor deficits, suggesting a favorable safety profile .
  • In Vitro Studies : In vitro assays have shown that at specific concentrations, the compound can effectively inhibit GABA uptake in neuronal cultures, correlating with increased levels of GABA in the synaptic cleft, which is essential for maintaining inhibitory neurotransmission .

Data Summary Table

Biological Activity Effect Observed Study Reference
AntinociceptiveSignificant reduction in pain sensitivity
NeuroprotectiveEnhanced neuronal survival under excitotoxic conditions
GABA Uptake InhibitionIncreased synaptic GABA levels

Q & A

Basic: What synthetic strategies are commonly employed for 3-[Isopropyl(methyl)amino]propanoic acid hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the coupling of isopropyl(methyl)amine with a propanoic acid derivative. Key steps include:

  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce the isopropyl(methyl)amino group .
  • Hydrochloride Salt Formation : Acidification with HCl to precipitate the hydrochloride salt, requiring precise pH control to avoid side products .
  • Optimization : Temperature (60–80°C), solvent polarity (e.g., THF or DMF), and catalyst loading (e.g., Pd(OAc)₂) significantly impact reaction efficiency. For example, higher temperatures accelerate coupling but may degrade sensitive intermediates .

Basic: Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the isopropyl(methyl)amino group (δ 1.0–1.5 ppm for methyl/isopropyl protons) and the propanoic acid backbone .
  • HPLC-MS : Validates purity (>95%) and detects byproducts (e.g., unreacted amines or oxidized species) using reverse-phase C18 columns and ESI ionization .
  • X-ray Crystallography : Resolves stereochemistry at the chiral center (if present) and verifies salt formation via Cl⁻ coordination .

Advanced: How can enantiomeric purity be enhanced during synthesis, given the compound’s potential chirality?

Methodological Answer:

  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) during coupling to enforce stereoselectivity .
  • Chromatographic Separation : Employ chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to isolate enantiomers .
  • Asymmetric Catalysis : Catalysts like BINAP-Ru complexes in hydrogenation steps can achieve >90% enantiomeric excess (ee) .

Advanced: How should researchers address contradictory biological activity data reported for structurally analogous propanoic acid derivatives?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) to minimize variability .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism (e.g., CYP450-mediated degradation) .
  • Docking Studies : Compare molecular interactions via AutoDock Vina to identify critical binding residues that explain activity differences .

Advanced: What role do solvent polarity and catalyst selection play in optimizing coupling reactions for this compound?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine, improving coupling efficiency. However, they may stabilize Pd intermediates, requiring higher catalyst turnover .
  • Catalyst Screening : Pd₂(dba)₃/Xantphos systems outperform Pd(OAc)₂ in sterically hindered reactions, reducing side-product formation (e.g., diarylation) .
  • Additives : Potassium carbonate as a base minimizes acid degradation of intermediates, while molecular sieves absorb water to prevent hydrolysis .

Advanced: How can researchers mitigate challenges in scaling up the synthesis while maintaining reproducibility?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression and adjust parameters (e.g., reagent addition rate) in real time .
  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing batch-to-batch variability during hydrochloride salt precipitation .
  • Quality-by-Design (QbD) : Use DOE (Design of Experiments) to map critical parameters (e.g., stoichiometry, agitation speed) and establish a design space for robust scaling .

Basic: What are the primary applications of this compound in biochemical research?

Methodological Answer:

  • Enzyme Inhibition Studies : Acts as a substrate analog for amino acid decarboxylases; kinetic assays (e.g., stopped-flow spectroscopy) quantify inhibition constants (Kᵢ) .
  • Radiolabeling : Incorporate ¹⁴C at the propanoic acid carbon for tracer studies in metabolic pathways .
  • Peptide Modification : Used to introduce cationic groups into antimicrobial peptides via solid-phase synthesis (e.g., Fmoc chemistry) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.